Cyclostellettamine derivative
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C40H58F6N2O4 |
|---|---|
Molecular Weight |
744.9 g/mol |
IUPAC Name |
1,18-diazoniatricyclo[31.3.1.114,18]octatriaconta-1(36),14(38),15,17,25,33(37),34-heptaene;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C36H58N2.2C2HF3O2/c1-2-5-9-13-17-21-29-37-31-24-28-36(34-37)26-20-16-12-8-4-6-10-14-18-22-30-38-32-23-27-35(33-38)25-19-15-11-7-3-1;2*3-2(4,5)1(6)7/h1-2,23-24,27-28,31-34H,3-22,25-26,29-30H2;2*(H,6,7)/q+2;;/p-2 |
InChI Key |
LUAUOMZCZVKFMM-UHFFFAOYSA-L |
Canonical SMILES |
C1CCCCCC[N+]2=CC=CC(=C2)CCCCCCC=CCCCCCC[N+]3=CC=CC(=C3)CCCCC1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Cyclostellettamine Derivatives
Marine Sponge Genera as Primary Sources
Marine sponges of the order Haplosclerida are the principal natural sources of cyclostellettamine derivatives. mdpi.com Several genera within this order have been identified as producers of these complex alkaloids.
Haliclona sp.
The genus Haliclona is a well-documented source of a diverse array of cyclostellettamine derivatives. mdpi.comdntb.gov.ua Sponges of this genus, collected from various marine environments including Korea and Indonesia, have yielded both known and novel cyclostellettamines. mdpi.comnih.gov For instance, an Indonesian species of Haliclona was found to contain cyclostellettamines A, B, C, E, and F, alongside related compounds known as haliclocyclamines. nih.govtjnpr.org Similarly, a Korean Haliclona specimen yielded cyclostellettamines N and Q, as well as eight other novel derivatives of the same class. mdpi.com
Stelletta sp.
The first reported cyclostellettamines, designated A through F, were isolated from the marine sponge Stelletta maxima. koreascience.krresearchgate.netmdpi.com These pyridine (B92270) alkaloids were identified as inhibitors of methylquinuclidinyl benzilate (QNB) binding to muscarinic acetylcholine (B1216132) receptors. mdpi.com Subsequent studies on other sponges of the Stelletta genus have also reported the presence of cyclitol derivatives and other classes of compounds, indicating the chemical richness of this genus. koreascience.krkoreascience.kr
Pachychalina sp.
Sponges of the genus Pachychalina are another significant source of these alkaloids. A chemical investigation of a Brazilian species of Pachychalina led to the identification of a complex mixture of the known cyclostellettamines A-F, along with five new derivatives named cyclostellettamines G, H, I, K, and L. acs.orgresearchgate.netawi.de The structures of these new compounds were established primarily through advanced mass spectrometry techniques. acs.org The antimicrobial and antimycobacterial properties of cyclostellettamines from Pachychalina sp. have also been noted. mdpi.com
Xestospongia sp.
The genus Xestospongia has also been shown to produce cyclostellettamine derivatives. From a marine sponge of this genus, researchers isolated three new compounds, cyclostellettamine G, dehydrocyclostellettamine D, and dehydrocyclostellettamine E, in addition to the previously known cyclostellettamine A. nih.govdntb.gov.uaresearchgate.net A comprehensive review of the chemical constituents of the Xestospongia genus lists cyclostellettamine A and the newly discovered derivatives as part of its diverse alkaloid profile. researchgate.net
Table 1: Cyclostellettamine Derivatives from Marine Sponge Genera
| Sponge Genus | Sponge Species | Isolated Cyclostellettamine Derivatives | Reference(s) |
|---|---|---|---|
| Haliclona | Haliclona sp. | Cyclostellettamines A, B, C, E, F, N, Q, and eight other derivatives | mdpi.comnih.govtjnpr.org |
| Stelletta | Stelletta maxima | Cyclostellettamines A, B, C, D, E, F | koreascience.krresearchgate.netmdpi.com |
| Pachychalina | Pachychalina sp. | Cyclostellettamines A, B, C, D, E, F, G, H, I, K, L | acs.orgresearchgate.netawi.de |
| Xestospongia | Xestospongia sp. | Cyclostellettamine A, G; Dehydrocyclostellettamines D, E | nih.govresearchgate.net |
Extraction and Chromatographic Purification Techniques
The isolation of cyclostellettamine derivatives from sponge biomass requires a multi-step approach involving initial extraction followed by sophisticated purification methods. The general workflow begins with the extraction of metabolites from the sponge tissue, often after it has been lyophilized (freeze-dried) and macerated to increase the surface area for solvent penetration. mdpi.com Common solvents used for this initial step include methanol (B129727) (MeOH) and dichloromethane (B109758) (CH2Cl2). mdpi.comacs.org
Solvent Partitioning
Following the initial crude extraction, solvent partitioning, also known as liquid-liquid extraction, is a crucial step for the preliminary separation of compounds based on their differential solubility in two immiscible liquid phases. mdpi.comlibretexts.orglibretexts.org This technique involves partitioning the crude extract between water and an organic solvent. libretexts.org
In the isolation of cyclostellettamines from Haliclona sp., the combined CH2Cl2 and MeOH extracts were subjected to solvent partitioning. mdpi.com This process separates the highly polar compounds, such as the salt-like cyclostellettamine alkaloids, into the aqueous or hydroalcoholic phase, while less polar compounds like lipids are retained in the non-polar organic phase. mdpi.comlibretexts.org This initial fractionation simplifies the complex mixture, allowing for more effective subsequent purification by chromatographic methods like Sephadex LH-20 gel permeation and high-performance liquid chromatography (HPLC). mdpi.commdpi.com The selection of solvents is critical and aims to maximize the chemical diversity recovered from the initial extract. rsc.org
ODS Vacuum Flash Chromatography
Octadecylsilyl (ODS) vacuum flash chromatography is a crucial step in the initial fractionation of the crude extract obtained from marine sponges. mdpi.comjmb.or.krkoreascience.kr This technique utilizes a stationary phase composed of silica (B1680970) gel that has been chemically modified with C18 (octadecyl) chains, creating a non-polar surface. This reversed-phase chromatography is effective in separating compounds based on their hydrophobicity.
In the context of cyclostellettamine isolation, the crude extract, typically a complex mixture of lipids, pigments, and other secondary metabolites, is loaded onto the ODS column. mdpi.com A stepwise gradient of solvents, commonly a mixture of methanol and water, is then used to elute the compounds. jmb.or.krkoreascience.kr The more polar compounds elute first, while the more non-polar compounds, including the cyclostellettamine derivatives, are retained longer on the column. This initial separation yields semi-purified fractions, significantly reducing the complexity of the mixture for subsequent purification steps. mdpi.comjmb.or.kr For instance, a highly polar fraction containing cyclostellettamine derivatives can be obtained using a 50:50 water-methanol mixture. mdpi.com
Sephadex LH-20 Gel-Permeation Chromatography
Following the initial fractionation by ODS vacuum flash chromatography, Sephadex LH-20 gel-permeation chromatography is often employed for further purification. mdpi.comeuropa.eusemanticscholar.orgscience.gov Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel that separates molecules based on their size and, to some extent, their polarity. science.govpubcompare.ai This method is particularly effective in separating compounds of similar polarity but different molecular weights.
The semi-purified fractions from the previous step are applied to a Sephadex LH-20 column and eluted with an organic solvent, typically methanol. mdpi.commdpi.com Larger molecules are excluded from the pores of the gel and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. This technique aids in the removal of remaining impurities and the further concentration of the cyclostellettamine derivatives, preparing them for the final high-resolution purification step. mdpi.comeuropa.eu
ODS-HPLC
The final step in the isolation of pure cyclostellettamine derivatives is typically performed using Octadecylsilyl-High Performance Liquid Chromatography (ODS-HPLC). mdpi.commdpi.com This high-resolution technique provides excellent separation of closely related compounds, which is essential for isolating individual cyclostellettamine congeners that may differ only by the length of their alkyl chains. mdpi.commdpi.com
The fractions obtained from Sephadex LH-20 chromatography are injected into an ODS-HPLC system. mdpi.commdpi.com A common mobile phase used for the separation of cyclostellettamines is a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of trifluoroacetic acid to improve peak shape. mdpi.com The separation is monitored by a UV detector, typically at a wavelength of 266 nm, where the pyridine rings of the cyclostellettamines exhibit strong absorbance. mdpi.com This method allows for the isolation of individual cyclostellettamine derivatives in high purity, ready for structural elucidation. mdpi.commdpi.com
Structural Elucidation via Spectroscopic Analyses
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of cyclostellettamine derivatives. nih.govnih.govresearchgate.nethyphadiscovery.comethernet.edu.et A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.
¹H NMR (Proton NMR) provides information about the number and chemical environment of the hydrogen atoms in the molecule. The signals in the ¹H NMR spectrum of cyclostellettamines reveal the presence of aromatic protons on the pyridine rings and the aliphatic protons of the long alkyl chains. nih.gov
¹³C NMR (Carbon NMR) complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms indicate the presence of sp²-hybridized carbons of the pyridine rings and the sp³-hybridized carbons of the alkyl chains. nih.gov
2D NMR techniques are essential for establishing the connectivity between atoms:
COSY (Correlation Spectroscopy) experiments identify protons that are coupled to each other, helping to establish the sequence of protons within the alkyl chains and on the pyridine rings. nih.gov
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal to its attached proton(s). europa.eu
The comprehensive analysis of these NMR data allows for the unambiguous determination of the planar structure of the cyclostellettamine derivatives. nih.govnih.gov
Fast Atom Bombardment Mass Spectrometry (FAB-MS/MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS), often coupled with tandem mass spectrometry (MS/MS), is a vital tool for determining the molecular weight and confirming the structural assignments of cyclostellettamine derivatives. mdpi.comnih.govsi.edu
FAB-MS is a soft ionization technique that is well-suited for analyzing large, non-volatile, and thermally labile molecules like cyclostellettamines. si.edu In this method, the sample is dissolved in a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms (such as xenon or argon). This process generates protonated molecules [M+H]⁺, providing a clear indication of the molecular weight of the compound. si.edu For instance, the molecular formula of a novel cyclostellettamine was determined to be C₂₈H₄₂Cl₂N₂ based on the quasi-molecular ion clusters observed in the HR-FAB-MS data. mdpi.com
FAB-MS/MS provides further structural information through fragmentation analysis. The protonated molecule is selected and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The analysis of these fragments helps to confirm the presence of the pyridine rings and the nature of the alkyl chains, providing corroborative evidence for the structure elucidated by NMR spectroscopy. mdpi.comsi.edu
Biosynthetic Hypotheses and Pathways of Cyclostellettamine Derivatives
Proposed Biogenetic Precursors and Intermediate Derivations (e.g., aminopentadienal derivatives)
A central hypothesis for the biosynthesis of cyclostellettamines and related 3-alkylpyridine alkaloids revolves around the chemistry of aminopentadienal derivatives. acs.orgacs.org These reactive intermediates are thought to arise from the condensation of simpler, naturally occurring molecules derived from fatty acid metabolism, such as malondialdehyde and long-chain aminodialdehydes. acs.org
The proposed pathway suggests that the ring-opening of Zincke salts, which are formed in the laboratory synthesis of these compounds, generates intermediates equivalent to substituted 5-amino-2,4-pentadienal derivatives. acs.orgfigshare.com It is theorized that similar reactive species could be generated within marine sponges, serving as the foundational building blocks for the pyridine (B92270) and pyridinium (B92312) rings found in these alkaloids. acs.org This hypothesis is supported by synthetic studies that have successfully utilized this strategy to construct the dimeric macrocycles characteristic of cyclostellettamines. acs.orgdoi.org
A revised biosynthetic postulate further refines this idea, suggesting a convergence of fatty acid synthesis and polyamine metabolism. nih.gov In this model, a fatty acid and a polyamine like norspermidine could be reductively coupled to form a monomer. rsc.org Dimerization and cyclization of this monomer, through a proposed "N-connection" pathway, would then lead to a bis-dihydropyridine macrocycle. nih.govrsc.org Subsequent oxidation of the dihydropyridine (B1217469) units would yield the pyridinium rings observed in cyclostellettamine A. nih.govrsc.org Specifically, the dimerization of a monomer with a 13-carbon saturated substrate is postulated as the precursor to cyclostellettamine A. nih.govrsc.org
This overarching hypothesis provides a plausible route to the varied carbon chain lengths (ranging from 8 to 16 carbons) found in the broader family of related alkaloids. nih.gov
Relationship to Other Polycyclic Marine Alkaloids
The biosynthetic pathways of cyclostellettamines are thought to be intricately linked with those of other classes of polycyclic marine alkaloids, suggesting a form of "nature's diversity-oriented synthesis". rsc.orgnih.gov Structural similarities and the co-occurrence of these compounds in marine sponges point towards common intermediates and divergent pathways. nih.govclockss.org
The halicyclamines are bistetrahydropyridine alkaloids that share a macrocyclic structure with the cyclostellettamines. clockss.org The key difference lies in the oxidation state of the nitrogen-containing rings. The biosynthetic connection is believed to stem from a common bis-dihydropyridine macrocyclic precursor. chemrxiv.org This intermediate could either be oxidized to form the pyridinium salts of cyclostellettamines or undergo reduction to yield the tetrahydropyridine (B1245486) rings of halicyclamines. chemrxiv.org The structural resemblance is so close that they are often considered part of the same expanded family of marine alkaloids. nih.gov
Ingenamines are complex, "cage-like" polycyclic alkaloids. researchgate.net The Baldwin-Whitehead hypothesis posits that many of these intricate structures, including the ingenamines, are derived from macrocyclic alkylpyridine intermediates, the same family of precursors proposed for cyclostellettamines. researchgate.net The formation of the ingenamine core is speculated to occur via a transannular Diels-Alder reaction within a partially reduced macrocyclic precursor. researchgate.net The isolation of both cyclostellettamines and ingenamine G from the same sponge, Pachychalina sp., lends strong support to this proposed biosynthetic linkage. researchgate.netmdpi.com
The manzamines are a large and structurally diverse group of alkaloids that are also believed to share a common biogenetic origin with cyclostellettamines. nih.govrsc.org The Baldwin and Whitehead hypothesis proposes that a bis-dihydropyridine macrocycle, formed from components like acrolein, ammonia (B1221849), and a dialdehyde, serves as a crucial intermediate. nih.govclockss.org This macrocycle can then undergo an intramolecular Diels-Alder reaction to form the pentacyclic core of manzamine alkaloids. nih.gov Alternatively, this same class of macrocyclic precursors could be oxidized to form cyclostellettamines. chemrxiv.org The proposed involvement of aminopentadienal derivatives as precursors for the pyridine rings provides a further link in the biogenesis of both manzamines and cyclostellettamines. acs.orgscilit.com The co-isolation of these alkaloids and the plausibility of divergent pathways from a common macrocyclic intermediate strongly suggest a shared biosynthetic heritage. rsc.orgnih.gov A proposed biosynthetic route from cyclostellettamine N to the manzamine-related lissodendoric acid A further solidifies this connection. rsc.org
Sarains are complex macrocyclic alkaloids containing a unique polyaza-indacene core. nih.gov Like the other related alkaloids, their biosynthesis is hypothesized to begin from simpler building blocks that form a large macrocycle. clockss.org The proposed retro-biosynthetic pathway for sarains starts with a macrocycle containing two spermine (B22157) or spermidine (B129725) units and two long alkyl chains. clockss.org While the specific precursors differ from the simpler dialdehydes and ammonia proposed for the manzamine/cyclostellettamine pathway, the underlying principle of forming a large macrocycle that undergoes subsequent intramolecular reactions is a shared theme. The structural relationship is less direct than with halicyclamines or manzamines, but they are all considered part of the broader family of polycyclic marine alkaloids derived from fatty acid and polyamine precursors. nih.gov
Chemical Synthesis and Design of Cyclostellettamine Derivative Analogs
Total Synthesis Strategies of Cyclostellettamine Core Structures
The total synthesis of the cyclostellettamine core, a dimeric macrocycle composed of two 3-alkylpyridinium units, has been approached through several strategic pathways. A key challenge lies in the efficient formation of the large macrocyclic ring containing two pyridinium (B92312) ions.
One of the prominent strategies involves a biomimetic approach, which seeks to replicate a plausible biosynthetic pathway. scribd.com This often involves the dimerization of monomeric 3-alkylpyridine precursors. For instance, a one-pot synthesis can be employed where the activation of monomeric units in situ leads to the formation of not only the desired dimeric cyclostellettamines but also other oligomers like trimers and tetramers, which can then be separated by techniques like HPLC. nih.gov
Another successful approach relies on a stepwise macrocyclization. This involves the synthesis of a linear precursor containing two pyridine (B92270) rings linked by one of the alkyl chains. The final ring closure is then achieved by forming the second alkyl bridge. This method offers greater control over the formation of the macrocycle and can prevent the formation of undesired oligomers. The total synthesis of cyclostellettamines A-F has been accomplished, and the structures were unequivocally confirmed by mass spectrometric analysis of their reduced bis-tetrahydropyridine forms. researchgate.net
A convergent and efficient synthesis of the cyclostellettamine B core structure has been achieved utilizing the Zincke reaction in a key macrocyclization step. vanderbilt.edu This strategy involves preparing a 3-(ω-aminoalkyl)pyridine, which is then coupled with an activated pyridine ring to form the macrocycle. vanderbilt.eduacs.org This method has proven effective for creating not just the natural dimeric structures but also for selectively synthesizing larger macrocycles. acs.org
Synthetic Approaches to Novel Cyclostellettamine Derivatives with Varied Alkyl Chains
A primary focus in the design of cyclostellettamine analogs has been the modification of the lengths of the two polymethylene chains connecting the pyridinium rings. The rationale is that the chain length can influence the molecule's conformation and its interaction with biological targets. alljournals.cn
Synthetic strategies to achieve this variation typically begin with the preparation of 3-ω-hydroxyalkyl pyridines, where the alkyl chain length (n=3–11) can be readily varied. nih.gov These terminal alcohols are then converted to good leaving groups, such as bromides or chlorides, to facilitate the subsequent coupling reactions. nih.gov
One common method involves the coupling of two different ω-haloalkylpyridine units or the reaction of a 3-(ω-aminoalkyl)pyridine with an activated pyridine bearing a different alkyl chain length. nih.gov For example, the synthesis of viscosamine, a trimeric 3-alkyl pyridinium alkaloid, was achieved by combining Baldwin's approach with Marazano's application of the Zincke reaction, which allows for the preparation of macrocycles with monomeric units having different alkyl chain lengths. nih.gov This modularity provides access to a library of cyclostellettamine analogs for structure-activity relationship studies. nih.govnih.govmdpi.com
The synthesis of isoscyclostellettamines, which are structural isomers of the natural products, has also been explored to deepen the understanding of the biological activities of this class of compounds. nih.gov These synthetic efforts highlight the flexibility of the chemical methods used to generate a wide array of analogs with diverse alkyl chain architectures. nih.govvanderbilt.edu
| Compound Type | Key Precursors | Synthetic Strategy | Chain Length Variation | Reference |
|---|---|---|---|---|
| Dimeric Macrocycles | 3-(ω-aminoalkyl)pyridines | Zincke Reaction | Allows different lengths for the two connecting chains. | nih.govacs.org |
| Oligomeric Macrocycles (Trimers, Tetramers) | 3-(ω-aminoalkyl)pyridines | Selective oligomerization via Zincke salt formation | Builds larger rings from monomers with defined chain lengths. | acs.org |
| Isoscyclostellettamines | 1,ω-dipyridine alkanes | Cyclization via Zincke-salt or nucleophilic substitution | Provides access to structural isomers with varied chain arrangements. | nih.gov |
| Functionalized Linear Analogs | 3-ω-aminoalkyl pyridine, Acrylonitrile | Aza-Michael reaction followed by Zincke coupling | Allows introduction of functional groups (e.g., β-alanine) at the terminus. | nih.gov |
Development of Open-Chain Bispyridinium Dienes as Analogs
In the quest for more potent and synthetically accessible analogs, researchers have developed open-chain bispyridinium dienes. nih.govacs.org These compounds mimic the core structure of cyclostellettamines but replace the macrocyclic alkyl chains with two separate alkyl chains, and critically, contain diene functionalities. researchgate.net
A novel synthetic route to these open-chain analogs, which can also serve as precursors to the saturated cyclostellettamines, involves a key microwave-mediated ring-closing metathesis of bispyridinium diene precursors. acs.orgresearchgate.net Subsequent catalytic hydrogenation of the diene functionalities can then yield the saturated macrocyclic structures of the natural products. nih.gov
Interestingly, these open-chain bispyridinium diene precursors were found to exhibit more potent activity as histone deacetylase (HDAC) inhibitors compared to the natural cyclostellettamines. nih.govresearchgate.net This suggests that the conformational flexibility of the open-chain structure and the presence of the diene system may be beneficial for this specific biological activity. For instance, certain diene analogs showed selective inhibition of specific HDAC isoforms. acs.org
| Compound | Structure Type | Target | Relative Potency | Reference |
|---|---|---|---|---|
| Cyclostellettamines A, G | Macrocyclic Bispyridinium | HDACs | Weak Inhibition | nih.gov |
| Bispyridinium Diene 10a | Open-Chain Analog | HDAC1 (weak), HDAC4 (active) | Higher than natural products; selective for HDAC4 over HDAC1. Inactive on HDAC2/3. | acs.org |
| Bispyridinium Diene 10b | Open-Chain Analog | HDAC1 (active), HDAC4 (inactive) | Higher than natural products; selective for HDAC1 over HDAC4. Inactive on HDAC2/3. | acs.org |
Application of Zincke Reaction in Pyridinium Salt Synthesis
The Zincke reaction is a classic organic reaction that has proven to be a powerful tool in the synthesis of cyclostellettamine derivatives. wikipedia.org The reaction transforms a pyridine into a pyridinium salt by reacting it with an activating agent, typically 1-chloro-2,4-dinitrobenzene (B32670) or a similar reagent, to form a highly electrophilic N-(2,4-dinitrophenyl)pyridinium salt, also known as a Zincke salt. wikipedia.orgenamine.net
This activated Zincke salt readily reacts with a primary amine. enamine.net The mechanism involves nucleophilic addition of the amine to the pyridinium ring, leading to ring-opening. Subsequent steps involving a second amine addition, elimination of 2,4-dinitroaniline, and ring-closure lead to the formation of a new N-substituted pyridinium salt. wikipedia.org This process is an example of an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanism. researchgate.net
In the context of cyclostellettamine synthesis, the Zincke reaction provides an efficient method for the crucial macrocyclization step or for coupling pyridine units. nih.govacs.org For example, a 3-(ω-aminoalkyl)pyridine can serve as the primary amine nucleophile that reacts with a Zincke salt derived from another pyridine unit, leading to the formation of the dimeric structure. nih.govvanderbilt.edu This reaction was instrumental in an efficient synthesis of cyclostellettamine B and was also applied to create larger oligomeric macrocycles. vanderbilt.eduacs.org The good yields and applicability of the Zincke reaction make it a cornerstone of modern synthetic strategies toward these complex marine alkaloids. nih.gov
Investigation of Biological Activities and Mechanisms of Action of Cyclostellettamine Derivatives
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
Cyclostellettamine derivatives, a class of marine alkaloids, have demonstrated significant antiproliferative and cytotoxic effects across a variety of cancer cell lines. These compounds have been the subject of numerous studies to evaluate their potential as novel anticancer agents. The following sections detail the specific activities of these derivatives against various cancer cell types and the underlying mechanisms of their action.
Activity against Lung Cancer Cells (e.g., A549)
Research has shown that certain cyclostellettamine derivatives exhibit moderate cytotoxicity against the human lung carcinoma cell line, A549. semanticscholar.org Specifically, eight derivatives isolated from a marine sponge of the Haliclona species were evaluated for their anticancer potential. semanticscholar.org Among these, compounds 181 and 184–192 demonstrated moderate cytotoxic activity against A549 cells. semanticscholar.org Further investigations into the structure-activity relationship have considered factors such as the degree of saturation, the length of the alkyl chains, and the location of double bonds in influencing the cytotoxic effects of these compounds. semanticscholar.org
In broader studies on lung cancer cells, other marine-derived compounds and synthetic derivatives have also shown promise. For instance, catechin, a polyphenol, has been shown to inhibit the proliferation of A549 cells in a dose-dependent manner. mdpi.com Similarly, a study on new imatinib (B729) analogs revealed that certain derivatives were more potent than imatinib in A549 cells, suggesting their potential as prototypes for developing more effective lung cancer treatments. nih.gov
Activity against Cervix Carcinoma Cells (e.g., HeLa)
Cyclostellettamine derivatives have been reported to possess cytotoxic potential against the human cervix carcinoma cell line, HeLa. researchgate.net Studies have indicated that these compounds can exhibit significant cytotoxic activity, with IC50 values ranging from 0.6 to 11.0 µM. researchgate.net The cytotoxic effects of these derivatives highlight their potential as a source for the development of new anticancer therapies targeting cervical cancer.
Further research into other compounds has also demonstrated activity against HeLa cells. For example, certain chalcone (B49325) derivatives have shown significant antiproliferative activity against HeLa cells, with some compounds exhibiting potent inhibitory effects. mdpi.com Additionally, studies on cyclodextrin (B1172386) derivatives have explored their cellular uptake and cytotoxic effects on HeLa cells, providing insights into the mechanisms of action of different classes of compounds on this cell line. mdpi.comnih.gov
Activity against Leukemia Cells (e.g., P388, K562, Molt 4, B16, HL-60)
Cyclostellettamine derivatives have demonstrated cytotoxic effects against various leukemia cell lines. Notably, they have been tested against P388 mouse leukemia cells, where they exhibited cytotoxic potential with IC50 values in the micromolar range. researchgate.net Some derivatives have also shown moderate cytotoxic effects against other leukemia cell lines. researchgate.net
In addition to cyclostellettamines, other marine-derived and synthetic compounds have been investigated for their anti-leukemic properties. For instance, certain acridine–thiosemicarbazone derivatives displayed moderate potency against K-562 and its resistant form, K-562 Lucena 1. mdpi.com Similarly, β-lapachone derivatives have shown inhibitory effects on the growth of HL-60, K562, and MOLT-4 cell lines. nih.gov Studies on chalcone derivatives have also revealed their influence on the anticancer and cancer selectivity against HL-60 and K562 cell lines. cellbiopharm.com Furthermore, extracts from various plants have shown cytotoxic effects on K562, U937, Molt4, and HL60 cells. academicjournals.org
Activity against Fibroblast Cell Lines (e.g., 3Y1)
Cyclostellettamine derivatives have been evaluated for their cytotoxic activity against the 3Y1 rat fibroblast cell line. researchgate.net Research has shown that these compounds can exert cytotoxic effects with IC50 values ranging from 0.6 to 11.0 µM. researchgate.net The 3Y1 cell line, derived from a Fischer 344 rat embryo, is a valuable tool in cancer research for studying the effects of potential therapeutic agents on non-cancerous cells and for understanding the mechanisms of cell cycle control and contact inhibition. cellosaurus.orgnih.gov
Activity against Colon Cancer Cell Lines (e.g., HCT-8, LoVo)
The antiproliferative activity of cyclostellettamine derivatives has been investigated in colon cancer cell lines. While specific data on cyclostellettamine activity against HCT-8 and LoVo cell lines is part of broader screenings, other studies highlight the potential of various compounds against these and other colon cancer cell lines. For instance, certain alkaloids have demonstrated selective cytotoxicity against the HCT-15 human colon cancer cell line. nih.gov Furthermore, some gold (III) derivatives have shown less cytotoxic effect against the HCT-8 cell line compared to cisplatin, but comparable or greater potency against other tumor cell lines. mdpi.com
Interactive Data Table: Cytotoxic Activity of Cyclostellettamine and Other Derivatives
The following table summarizes the cytotoxic activities (IC50 values) of various compounds against different cancer cell lines as reported in the literature.
| Compound Class | Cell Line | IC50 (µM) | Source |
| Cyclostellettamine Derivatives | HeLa | 0.6 - 11.0 | researchgate.net |
| Cyclostellettamine Derivatives | P388 | 0.6 - 11.0 | researchgate.net |
| Cyclostellettamine Derivatives | 3Y1 | 0.6 - 11.0 | researchgate.net |
| Acridine–Thiosemicarbazone Deriv. | B16-F10 | 14.79 | mdpi.com |
| β-Lapachone Derivatives | HL-60, K562, MOLT-4 | < 10 | nih.gov |
Mechanisms of Antiproliferative Activity
The antiproliferative activity of cyclostellettamine derivatives and other cytotoxic compounds often involves the induction of apoptosis and disruption of the cell cycle. researchgate.netresearchgate.net For some cyclostellettamine derivatives, their mechanism of action is linked to the induction of apoptosis. researchgate.net
The mechanisms of antiproliferative activity for various anticancer compounds often involve several key pathways:
Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of caspases, which are proteases that execute the apoptotic process. nih.govnih.gov The regulation of apoptosis is complex, involving a balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. nih.gov
Cell Cycle Arrest: Antiproliferative compounds can halt the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cells from dividing and proliferating. nih.govfrontiersin.org This arrest can be triggered by DNA damage or other cellular stresses induced by the compound.
Inhibition of Key Enzymes: Some compounds exert their effects by inhibiting enzymes that are crucial for cancer cell survival and proliferation, such as topoisomerases, which are involved in DNA replication and repair. mdpi.com
Modulation of Signaling Pathways: The disruption of signaling pathways that promote cell growth and survival, such as the PI3K/Akt pathway, is another common mechanism. nih.gov
Antimicrobial Properties
Cyclostellettamine derivatives have exhibited a broad spectrum of antimicrobial activities, demonstrating their potential in combating various pathogenic microorganisms. nih.govmdpi.com Their effectiveness has been evaluated against Gram-positive and Gram-negative bacteria, as well as mycobacteria. nih.govhebmu.edu.cn
Cyclostellettamine derivatives have shown significant activity against several Gram-positive bacterial strains, including antibiotic-resistant variants like oxacillin-resistant Staphylococcus aureus (ORSA). nih.govawi.de The antimicrobial efficacy of these compounds often depends on the size of the alkyl chains that bridge the two pyridinium (B92312) moieties. nih.gov For example, cyclostellettamines C and F have been identified as particularly active against certain ORSA strains. nih.gov In general, many cyclostellettamines display strong activity against susceptible Staphylococcus aureus. nih.govresearchgate.net
Table 1: Antimicrobial Activity of Cyclostellettamine Derivatives against Gram-Positive Bacterial Strains
| Compound | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Cyclostellettamine A | Staphylococcus aureus ATCC 25923 | >625 | nih.gov |
| Cyclostellettamine B | Staphylococcus aureus ATCC 25923 | 0.5 | researchgate.net |
| Cyclostellettamine C | Staphylococcus aureus ATCC 25923 | 0.5 | nih.gov |
| Cyclostellettamine C | Oxacillin-resistant S. aureus (ORSa8) | 18.8 | nih.gov |
| Cyclostellettamine C | Oxacillin-resistant S. aureus (ORSa108) | 9.4 | nih.gov |
| Cyclostellettamine D | Staphylococcus aureus ATCC 25923 | 0.3 | researchgate.net |
| Cyclostellettamine E | Staphylococcus aureus ATCC 25923 | 0.6 | nih.gov |
| Cyclostellettamine F | Staphylococcus aureus ATCC 25923 | 0.6 | nih.gov |
| Cyclostellettamine F | Oxacillin-resistant S. aureus (ORSa8) | 18.8 | nih.gov |
| Cyclostellettamine G | Staphylococcus aureus ATCC 25923 | 0.6 | nih.gov |
| Cyclostellettamine H | Staphylococcus aureus ATCC 25923 | 2.4 | nih.gov |
| Cyclostellettamine I | Staphylococcus aureus ATCC 25923 | 1.1 | nih.gov |
| Cyclostellettamine K | Staphylococcus aureus ATCC 25923 | 1.7 | nih.gov |
| Cyclostellettamine L | Staphylococcus aureus ATCC 25923 | 0.8 | nih.gov |
| Ingenamine G | Staphylococcus aureus ATCC 25923 | 105 | awi.de |
MIC: Minimum Inhibitory Concentration
The antimicrobial spectrum of cyclostellettamine derivatives also extends to Gram-negative bacteria, such as Pseudomonas aeruginosa and Escherichia coli. nih.govmdpi.com The length of the alkyl chain in these molecules is a critical determinant of their activity against these pathogens. nih.gov For instance, cyclostellettamine C has been found to be the most active against P. aeruginosa ATCC 27853, while cyclostellettamine F was most effective against both sensitive and antibiotic-resistant P. aeruginosa strains. nih.govmdpi.com Most cyclostellettamines, with some exceptions, have demonstrated strong activity against susceptible E. coli. nih.govresearchgate.net
Table 2: Antimicrobial Activity of Cyclostellettamine Derivatives against Gram-Negative Bacterial Strains
| Compound | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Cyclostellettamine A | Escherichia coli ATCC 25922 | >625 | nih.gov |
| Cyclostellettamine A | Pseudomonas aeruginosa ATCC 27853 | >625 | nih.gov |
| Cyclostellettamine B | Escherichia coli ATCC 25922 | 2 | researchgate.net |
| Cyclostellettamine B | Pseudomonas aeruginosa ATCC 27853 | 31.3 | researchgate.net |
| Cyclostellettamine C | Escherichia coli ATCC 25922 | 4.3 | nih.gov |
| Cyclostellettamine C | Pseudomonas aeruginosa ATCC 27853 | 8.6 | nih.govmdpi.com |
| Cyclostellettamine D | Escherichia coli ATCC 25922 | 2.1 | researchgate.net |
| Cyclostellettamine D | Pseudomonas aeruginosa ATCC 27853 | 16.4 | researchgate.net |
| Cyclostellettamine E | Escherichia coli ATCC 25922 | 9.4 | nih.gov |
| Cyclostellettamine E | Pseudomonas aeruginosa ATCC 27853 | 75 | nih.gov |
| Cyclostellettamine F | Escherichia coli ATCC 25922 | 9.4 | nih.gov |
| Cyclostellettamine F | Pseudomonas aeruginosa ATCC 27853 | 4.7 | nih.govmdpi.com |
| Cyclostellettamine G | Escherichia coli ATCC 25922 | 39.1 | nih.gov |
| Cyclostellettamine G | Pseudomonas aeruginosa ATCC 27853 | 156.3 | nih.gov |
| Cyclostellettamine H | Escherichia coli ATCC 25922 | 9.5 | nih.gov |
| Cyclostellettamine H | Pseudomonas aeruginosa ATCC 27853 | 312.5 | nih.gov |
| Cyclostellettamine I | Escherichia coli ATCC 25922 | 8.8 | nih.gov |
| Cyclostellettamine I | Pseudomonas aeruginosa ATCC 27853 | 40.6 | nih.gov |
| Cyclostellettamine K | Escherichia coli ATCC 25922 | 1.7 | nih.gov |
| Cyclostellettamine K | Pseudomonas aeruginosa ATCC 27853 | 27.3 | nih.gov |
| Cyclostellettamine L | Escherichia coli ATCC 25922 | 3.2 | nih.gov |
| Cyclostellettamine L | Pseudomonas aeruginosa ATCC 27853 | 51.6 | nih.gov |
MIC: Minimum Inhibitory Concentration
Several cyclostellettamine derivatives have demonstrated promising activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. nih.govhebmu.edu.cnnih.gov Research suggests that compounds with smaller alkyl chains linking the two pyridinium moieties tend to be more active, although there are exceptions. nih.govmdpi.com Cyclostellettamines B, C, G, and L have been reported to be strongly active against M. tuberculosis H37Rv, with cyclostellettamine C being the most potent among those tested in one study. nih.gov The antimycobacterial potential of these compounds highlights them as interesting scaffolds for the development of new anti-tuberculosis drugs. hebmu.edu.cn
Table 3: Antimycobacterial Activity of Cyclostellettamine Derivatives against Mycobacterium tuberculosis H37Rv
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| Cyclostellettamine B | 4.0 | researchgate.net |
| Cyclostellettamine C | 3.0 | nih.gov |
| Cyclostellettamine D | 8.0 | researchgate.net |
| Cyclostellettamine E | 8.0 | nih.gov |
| Cyclostellettamine F | 8.0 | nih.gov |
| Cyclostellettamine G | 4.6 | nih.govhebmu.edu.cn |
| Cyclostellettamine H | 9.3 | hebmu.edu.cn |
| Cyclostellettamine I | 6.6 | nih.gov |
| Cyclostellettamine K | 5.3 | nih.gov |
| Cyclostellettamine L | 4.6 | nih.gov |
MIC: Minimum Inhibitory Concentration
Mechanistic Insights into Antimicrobial Action (e.g., interaction with ionic membrane sites)
The antimicrobial activity of cyclostellettamine derivatives is believed to be linked to their unique structural features, particularly the distance between the two charged pyridinium moieties. This suggests a mechanism of action that involves interaction with ionic sites on the microbial membrane. nih.govresearchgate.net The size of the alkyl chain connecting the two pyridinium rings appears to directly influence the level of antimicrobial and antimycobacterial activity. nih.gov This structure-activity relationship implies that a specific spatial arrangement of the charged groups is necessary for optimal interaction with the microbial membrane, leading to its disruption and subsequent cell death. nih.govresearchgate.net
Studies on various cyclostellettamine alkaloids have shown that their effectiveness against different microbial strains, including antibiotic-resistant Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans, as well as Mycobacterium tuberculosis, varies depending on the length of the alkyl linker. nih.gov For instance, the positioning of the charged pyridinium groups is crucial for maximizing activity, suggesting a targeted interaction rather than a non-specific disruption. nih.gov This is in contrast to the broader, non-specific activity of structurally related compounds like halitoxins. nih.gov The proposed mechanism, therefore, centers on the electrostatic interactions between the positively charged cyclostellettamine derivatives and negatively charged components of the microbial cell membrane, leading to a loss of membrane integrity. nih.govresearchgate.net Further biophysical and pharmacological studies are needed to fully elucidate this hypothesis. researchgate.net
Enzyme and Receptor Modulation
Cyclostellettamine derivatives have been identified as modulators of various enzymes and receptors, indicating their potential as therapeutic agents. Their activity is most notably documented in the inhibition of histone deacetylases (HDACs) and the modulation of receptor-mediated signaling pathways. researchgate.netnih.govnih.govnih.gov
Histone Deacetylase (HDAC) Inhibition
Cyclostellettamine and its derivatives are recognized as naturally occurring inhibitors of histone deacetylase (HDAC) enzymes, which play a crucial role in the epigenetic regulation of gene expression. researchgate.netnih.govnih.gov Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a promising class of anti-cancer drugs. nih.govmdpi.com Cyclostellettamines are structurally distinct from many other known HDAC inhibitors, which adds to the interest in their potential therapeutic applications. nih.gov
Several cyclostellettamine derivatives have been isolated from marine sponges of the genus Xestospongia and have demonstrated inhibitory activity against HDACs. researchgate.netnih.gov For example, cyclostellettamine G, dehydrocyclostellettamine D, and dehydrocyclostellettamine E inhibit HDAC derived from K562 human leukemia cells with IC₅₀ values in the micromolar range. nih.gov
Inhibition of Class I HDACs (e.g., HDAC1)
Acyclic derivatives of cyclostellettamines have been synthesized and evaluated for their selectivity towards different HDAC isoforms. nih.gov One such derivative, compound 27, has shown a significant preference for inhibiting Class I HDACs, particularly HDAC1. nih.gov It displayed at least a 370-fold greater selectivity for HDAC1 over HDAC4 (a Class IIa HDAC) and a 10-fold selectivity for HDAC1 compared to HDAC2 and HDAC3. nih.gov This suggests that compound 27 is a Class I-selective, and potentially HDAC1-selective, inhibitor. nih.gov The unique structure of this derivative, which differs from typical HDAC inhibitors, makes the basis for its isoform selectivity an area of active investigation. nih.gov Proposed mechanisms include binding to the entrance of the active site channel or allosteric binding to regions distant from the catalytic site. nih.gov
Inhibition of Class IIa HDACs (e.g., HDAC4)
In contrast to the Class I selectivity of some derivatives, other acyclic cyclostellettamine derivatives have demonstrated a modest selectivity for Class IIa HDACs. nih.gov For instance, compound 28, which differs from the Class I-selective compound 27 by only a single methylene (B1212753) group in its structure, showed at least a 3-fold preference for inhibiting HDAC4 compared to HDAC1, 2, and 3. nih.gov The development of selective inhibitors for Class IIa HDACs is of significant interest for various therapeutic applications, including neurological disorders and inflammatory diseases. olemiss.edunih.gov The opposing selectivity profiles of structurally similar cyclostellettamine derivatives highlight the subtle structural features that can dictate isoform-specific inhibition. nih.gov
Inhibition of HDAC8
While the primary focus of cyclostellettamine derivative research has been on Class I and IIa HDACs, the broader class of HDAC inhibitors has seen the development of compounds with selectivity for HDAC8, a Class I HDAC. For example, compounds with an aromatic linker adjacent to the metal-binding group have shown to influence HDAC8 selectivity. nih.gov Some rationally designed inhibitors have demonstrated potent and selective inhibition of HDAC8 over other HDAC isoforms. nih.govfrontiersin.org Although specific data on cyclostellettamine derivatives directly targeting HDAC8 is limited, the structural diversity within this class of compounds suggests potential for developing HDAC8-selective inhibitors.
Epidermal Growth Factor (EGF) Receptor-Mediated Mitogenesis Inhibition
The mitogenic actions of Epidermal Growth Factor (EGF) are mediated through the autophosphorylation of the EGF receptor (EGFR), a receptor tyrosine kinase. nih.gov Overexpression of EGFR is common in many human tumors, making inhibitors of its kinase activity potential anticancer agents. nih.gov While direct studies on cyclostellettamine derivatives and their specific interaction with the EGF receptor are not extensively detailed in the provided context, the general principle of inhibiting receptor-mediated mitogenesis is a key area of cancer research. Inhibitors of EGFR tyrosine kinase have been shown to selectively block EGF-stimulated cell growth without affecting basal growth or growth stimulated by other factors like IGF1 or insulin. nih.gov This indicates the potential for targeted therapy by interfering with specific signaling pathways crucial for tumor proliferation.
Table of Research Findings on Cyclostellettamine Derivatives
| Compound/Derivative | Biological Activity | Mechanism of Action/Target | Key Findings | Citations |
|---|---|---|---|---|
| Cyclostellettamine Alkaloids | Antimicrobial, Antimycobacterial | Interaction with ionic membrane sites | Activity is dependent on the alkyl chain length between pyridinium moieties. | nih.govresearchgate.net |
| Cyclostellettamine G, Dehydrocyclostellettamine D & E | HDAC Inhibition | Inhibition of HDAC from K562 cells | IC₅₀ values range from 17 to 80 µM. | nih.gov |
| Acyclic Derivative (Compound 27) | Class I HDAC Inhibition | Selective inhibition of HDAC1 | At least 370-fold preference for HDAC1 over HDAC4. | nih.gov |
| Acyclic Derivative (Compound 28) | Class IIa HDAC Inhibition | Selective inhibition of HDAC4 | At least 3-fold preference for HDAC4 over Class I HDACs. | nih.gov |
Muscarinic Receptor Binding Antagonism (e.g., M1, M2, M3)
Cyclostellettamine derivatives, which are part of the broader family of pyridine (B92270) alkaloids, have been identified as antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). dntb.gov.ua These receptors are crucial for various physiological functions in the human body, including memory and learning. dntb.gov.ua The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors that are widely distributed, with M1, M4, and M5 being prominent in the central nervous system (CNS), while M2 is found in the heart and M3 in smooth muscles and glands. nih.govresearchgate.net
Research into six specific macrocyclic bis-1,3-disubstituted pyridiniums, cyclostellettamines A–F, isolated from the Japanese marine sponge Stelletta maxima, demonstrated their inhibitory action on mAChRs. dntb.gov.ua Specifically, these compounds were found to inhibit the binding of [3H]-methylquinuclidinyl benzilate, a selective mAChR antagonist, to the M1, M2, and M3 receptor subtypes. dntb.gov.uamdpi.com This antagonistic activity at neuronal receptors suggests that cyclostellettamines could be valuable lead compounds for developing therapies for various CNS-related disorders. dntb.gov.ua
| Compound Class | Specific Compounds | Receptor Subtypes Antagonized | Source Organism | Reference |
|---|---|---|---|---|
| Cyclostellettamines | Cyclostellettamines A–F | M1, M2, M3 | Stelletta maxima | dntb.gov.ua, mdpi.com |
Chemokine Interaction Blockade
Cyclostellettamine derivatives belong to the 1,3-dialkylpyridinium class of compounds, which have been recognized for their ability to block the interaction of chemokines. nih.gov Chemokines are a family of small cytokines that play a pivotal role in orchestrating the migration of immune cells to sites of inflammation. researchgate.net They bind to G protein-coupled receptors on the surface of target cells, triggering signaling pathways that lead to cell movement and activation. researchgate.netunina.it
The blockade of chemokine-receptor interactions is considered a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases, as it can prevent the excessive recruitment of leukocytes that contributes to tissue damage. researchgate.netunina.it While the specific mechanisms and the full extent of chemokine interaction blockade by cyclostellettamine derivatives require further detailed investigation, their classification among compounds known for this activity highlights a significant area for future pharmacological research. nih.gov
Other Pharmacological Effects
Antimalarial Activity (e.g., against Plasmodium falciparum)
Several cyclostellettamine derivatives have demonstrated notable antimalarial properties, particularly against Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria. mdpi.comacs.org The emergence of drug-resistant P. falciparum strains necessitates the discovery of new chemical entities for antimalarial therapy.
Studies have reported that certain cyclostellettamine derivatives exhibit moderate to potent activity against P. falciparum. One report noted moderate antimalarial activity with an IC50 value of 10 pg/mL. mdpi.com More detailed investigations into a series of these compounds, including Cyclostellettamine P, revealed IC50 values ranging from 2.3 to 5.5 μM against P. falciparum. acs.org This activity underscores the potential of the cyclostellettamine scaffold as a basis for the development of novel antimalarial agents.
| Compound/Derivative | Target Organism | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Cyclostellettamine derivatives | Plasmodium falciparum | 10 pg/mL | mdpi.com |
| Cyclostellettamine derivatives (including Cyclostellettamine P) | Plasmodium falciparum | 2.3 to 5.5 µM | acs.org |
Central Nervous System (CNS) Related Activities (e.g., neuroprotective potential, anti-analeptic properties, CNS stimulant properties)
Cyclostellettamine derivatives have shown a range of activities related to the central nervous system, with neuroprotection being a key investigated property.
Neuroprotective Potential: Cyclostellettamine B, a compound isolated from the marine sponge Stelletta species, has been noted for its neuroprotective effects, suggesting potential applications in the treatment of neurodegenerative diseases. The neuroprotective potential of this class of compounds is further supported by their mechanism of action as muscarinic acetylcholine receptor (mAChR) antagonists, which are considered potential therapeutic leads for disorders such as Alzheimer's and Parkinson's disease. dntb.gov.ua Furthermore, some cyclostellettamines inhibit histone deacetylases (HDACs), a class of enzymes whose inhibitors are being investigated for their neuroprotective effects in conditions like Huntington's disease. nih.gov
Anti-analeptic and CNS Stimulant Properties: Cyclostellettamines are classified as pyridine alkaloids, a broad group of compounds with diverse and pronounced effects on the CNS. dntb.gov.ua Within this group, other members have been identified with specific CNS-related properties. For instance, haplophyllidine (B94666) is noted for its sedative and anti-analeptic properties, which counter the effects of convulsive stimulants. dntb.gov.uamdpi.com In contrast, gentianine, another pyridine alkaloid, acts as a CNS stimulant. dntb.gov.uamdpi.com While these activities have been documented within the broader class of pyridine alkaloids, current research has not specifically attributed anti-analeptic or CNS stimulant properties directly to cyclostellettamine derivatives themselves.
| Activity | Compound(s) | Observed Effect/Potential | Reference |
|---|---|---|---|
| Neuroprotective Potential | Cyclostellettamine B; Cyclostellettamines (as mAChR antagonists and HDAC inhibitors) | Potential application in neurodegenerative diseases (e.g., Alzheimer's, Parkinson's, Huntington's). | , dntb.gov.ua, nih.gov, |
| Anti-analeptic Properties | Haplophyllidine (a pyridine alkaloid) | Possesses sedative and anti-analeptic properties. Not directly attributed to cyclostellettamines. | dntb.gov.ua, mdpi.com |
| CNS Stimulant Properties | Gentianine (a pyridine alkaloid) | Identified as a CNS stimulant. Not directly attributed to cyclostellettamines. | dntb.gov.ua, mdpi.com |
Compound Index
| Compound Name | Compound Class |
|---|---|
| Cyclostellettamine A | Cyclic bis-1,3-disubstituted pyridinium alkaloid |
| Cyclostellettamine B | Cyclic bis-1,3-disubstituted pyridinium alkaloid |
| Cyclostellettamine C | Cyclic bis-1,3-disubstituted pyridinium alkaloid |
| Cyclostellettamine D | Cyclic bis-1,3-disubstituted pyridinium alkaloid |
| Cyclostellettamine E | Cyclic bis-1,3-disubstituted pyridinium alkaloid |
| Cyclostellettamine F | Cyclic bis-1,3-disubstituted pyridinium alkaloid |
| Cyclostellettamine P | Cyclic bis-1,3-disubstituted pyridinium alkaloid |
| Gentianine | Pyridine alkaloid |
| Haplophyllidine | Pyridine alkaloid |
Structure Activity Relationship Sar Studies of Cyclostellettamine Derivatives
Influence of Alkyl Chain Length and Saturation on Biological Activityresearchgate.netmdpi.comdntb.gov.uaresearchgate.netalljournals.cn
The length and saturation of the alkyl chains that form the macrocyclic ring in cyclostellettamine derivatives are critical determinants of their biological activity. researchgate.netalljournals.cn Studies have demonstrated a clear correlation between the size of the alkyl chains connecting the two pyridinium (B92312) moieties and the antimicrobial efficacy of these compounds. researchgate.net
Research on cyclostellettamines isolated from the sponge Pachychalina sp. revealed that their antimicrobial activity varies significantly with the alkyl-chain size. researchgate.net For instance, a general trend shows that increasing the length of the alkyl chains can lead to enhanced bioactivity against various microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. mdpi.comnih.gov This suggests that the lipophilicity and conformational flexibility conferred by the alkyl chains play a crucial role in the interaction with microbial targets, possibly by facilitating membrane translocation or interaction with hydrophobic pockets in target proteins. mdpi.comdrugdesign.org
The antimicrobial activity of several cyclostellettamine analogues against a panel of microbes illustrates this dependency. Cyclostellettamines with longer alkyl chains generally exhibit lower Minimum Inhibitory Concentrations (MIC), indicating higher potency. researchgate.net For example, Cyclostellettamine D, with a total of 26 methylene (B1212753) units in its chains, showed potent activity against Mycobacterium tuberculosis H37Rv. researchgate.net Conversely, Cyclostellettamine A, with the shortest chain linkage, was the least active in several antimicrobial assays. researchgate.net This trend underscores the importance of optimizing alkyl chain length to maximize biological activity. chemrxiv.orgcaymanchem.com
Table 1: Antimicrobial Activity (MIC, µg/mL) of Cyclostellettamine Derivatives researchgate.netThis table is interactive. You can sort and filter the data.
| Compound | Alkyl Chains (x+y methylene units) | S. aureus | E. coli | P. aeruginosa | C. albicans | M. tuberculosis H37Rv |
|---|---|---|---|---|---|---|
| Cyclostellettamine A (1) | x=3, y=3 | >125 | >125 | >125 | >125 | 62.5 |
| Cyclostellettamine B (2) | x=3, y=4 | 62.5 | 62.5 | 62.5 | 125 | 31.3 |
| Cyclostellettamine C (3) | x=4, y=4 | 31.3 | 31.3 | 15.6 | 62.5 | 15.6 |
| Cyclostellettamine D (4) | x=3, y=5 | 16.4 | 16.4 | 16.4 | 16.4 | 8.0 |
| Cyclostellettamine E (5) | x=4, y=5 | 15.6 | 15.6 | 15.6 | 31.3 | 15.6 |
| Cyclostellettamine F (6) | x=5, y=5 | 7.8 | 15.6 | 15.6 | 31.3 | 7.8 |
Role of Pyridinium Moieties and their Inter-Charge Distancesresearchgate.netmdpi.comalljournals.cn
The two positively charged pyridinium moieties are a defining feature of cyclostellettamines and are essential for their biological activity. researchgate.netmdpi.com The distance between these charged groups, dictated by the length of the interconnecting alkyl chains, is a key factor influencing their mechanism of action. researchgate.netmdpi.com It is hypothesized that the spatial separation of the cationic pyridinium rings is crucial for their interaction with anionic sites on biological membranes or specific target enzymes. researchgate.net
The antimicrobial activity profile of different cyclostellettamines supports the idea that an optimal distance between the pyridinium charges is necessary to maximize bioactivity. researchgate.net This suggests a mechanism of action that could involve insertion into and disruption of the microbial cell membrane, a process highly dependent on the spatial arrangement of the cationic charges. researchgate.net The presence of the charged pyridinium moiety itself is a critical factor for activity. mdpi.com The interaction is thought to be with ionic sites on the cell membrane, and the distance between the charges likely governs the avidity and specificity of this binding. researchgate.net
Impact of Macrocyclic Framework and Structural Modifications on Bioactivitydoi.org
The macrocyclic structure of cyclostellettamines provides a rigid scaffold that pre-organizes the pyridinium rings and alkyl chains for target interaction. doi.orgnih.gov Modifications to this framework, such as altering the ring size or the nature of the linkages, have a profound impact on bioactivity. acs.org Cyclostellettamines are considered biogenetic precursors to a wide array of more complex alkaloids, including manzamines and halicyclamines, which possess distinct and often more potent biological activities. mdpi.com
Synthetic efforts have explored the creation of oligomeric versions of the cyclostellettamine framework, leading to the generation of macrocyclic tetramers and octamers. acs.org These larger structures present different spatial arrangements of the pyridinium units, potentially leading to novel biological activities or enhanced affinity for specific targets. The ability to synthesize not only the natural dimeric structures but also larger macrocycles opens avenues for developing derivatives with tailored properties. acs.org The inherent strain and conformational properties of the macrocycle are crucial, as seen in other classes of macrocyclic inhibitors where such features dictate target binding and selectivity. nih.gov
Correlation between Specific Structural Features and Enzyme/Receptor Inhibition Profiledoi.org
Specific structural elements of cyclostellettamine derivatives have been directly linked to the inhibition of particular enzymes and the modulation of receptors. doi.orgmdpi.com Notably, certain cyclostellettamines have been identified as inhibitors of histone deacetylases (HDACs) and modulators of muscarinic receptors. doi.orgnih.gov
The cyclostellettamine class of compounds, as bis-1,3-dialkylpyridiniums, are also known to interact with G-protein coupled receptors. mdpi.com Specifically, they have been identified as antagonists for muscarinic receptors, and this activity was used to confirm the structure of synthetic cyclostellettamine C. doi.org This interaction highlights the ability of the cyclostellettamine scaffold to target specific receptor binding pockets, a property that is highly dependent on the three-dimensional arrangement of the pyridinium rings and the connecting alkyl chains. mdpi.com
Table 2: Histone Deacetylase (HDAC) Inhibition by Cyclostellettamine Derivatives nih.govThis table is interactive. You can sort and filter the data.
| Compound | IC₅₀ (µM) |
|---|---|
| Cyclostellettamine G | 80 |
| Dehydrocyclostellettamine D | 17 |
| Dehydrocyclostellettamine E | 30 |
| Cyclostellettamine A | 35 |
Advanced Research Methodologies and Techniques
Advanced Spectroscopic and Chromatographic Methods for Structural Characterization
The precise structural identification of novel cyclostellettamine derivatives relies on the integration of advanced separation and analytical techniques. Chromatographic methods are first employed to isolate individual compounds from complex mixtures obtained from marine sponges. vub.be High-performance liquid chromatography (HPLC) is a fundamental tool for this purification process. vub.be
Once purified, the structural architecture of these molecules is pieced together using a combination of spectroscopic methods. elsevier.comdcu.ie
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are essential for determining the carbon skeleton and the connectivity of atoms within the cyclostellettamine macrocycle. dcu.iemdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry, particularly Fast Atom Bombardment Mass Spectrometry (FAB-MS/MS), is used to determine the molecular weight and elemental composition of the derivatives. mdpi.comresearchgate.net The fragmentation patterns observed in MS/MS experiments provide further clues about the structure of the alkyl chains and the pyridine (B92270) rings. mdpi.comresearchgate.net
Ion Mobility Mass Spectrometry (IMS): This advanced technique adds another dimension of separation based on the size, shape, and charge of the ions. researchgate.net It can be coupled with liquid chromatography and mass spectrometry (UHPLC-IM-MS) to distinguish between isomers and co-eluting compounds that may have the same mass but different three-dimensional structures. researchgate.netnih.gov For example, IMS in a time-aligned parallel (TAP) fragmentation mode was used to characterize Cyclostellettamine P for the first time. researchgate.net
These methods, when used in combination, provide the comprehensive data needed for the unambiguous structural determination of new cyclostellettamine alkaloids. mdpi.comcolab.ws
| Technique | Application in Cyclostellettamine Research | References |
| HPLC | Isolation and purification of individual derivatives from sponge extracts. | vub.be |
| NMR | Determination of molecular connectivity and the core carbon-nitrogen skeleton. | dcu.iemdpi.com |
| FAB-MS/MS | Identification of molecular weight, elemental formula, and structural fragments. | mdpi.comresearchgate.net |
| UHPLC-IM-MS | Separation and identification of isomers and complex co-eluting compounds. | researchgate.netnih.gov |
| Spectroscopy (General) | Overall determination and characterization of molecular structures. | vub.be |
In vitro Biological Assays for Activity Screening
In vitro biological assays are fundamental for discovering the therapeutic potential of cyclostellettamine derivatives. criver.com These rapid screening tests use cultured cells, enzymes, or microbes to assess a compound's biological effect. criver.comnih.gov For cyclostellettamines, these assays have revealed a range of activities, primarily antimicrobial and cytotoxic. mdpi.comresearchgate.net
The screening process often involves testing compounds against various pathogenic microbes and cancer cell lines. researchgate.net For instance, cyclostellettamines A–F, isolated from the sponge Pachychalina sp., along with several synthetic derivatives, were evaluated for antimicrobial activity against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, the yeast Candida albicans, and for antimycobacterial activity against Mycobacterium tuberculosis. researchgate.net The results indicated that the length of the alkyl chains connecting the two pyridinium (B92312) moieties is a critical factor for activity. researchgate.net
Cytotoxicity screening against human cancer cell lines is also common. researchgate.net Several novel cyclostellettamine derivatives isolated from a Korean sponge of the genus Haliclona showed moderate cytotoxicity against the A549 human lung cancer cell line. mdpi.com Other studies have demonstrated the cytotoxic potential of related compounds against P-388 mouse leukemia cells and other human cancer cell lines like HeLa, MCF-7, and HepG-2. researchgate.netnih.gov
Beyond general cytotoxicity, more specific enzyme inhibition assays are performed. nih.gov Derivatives of the parent 1,3-dialkylpyridinium structure have been evaluated for inhibition of histone deacetylase (HDAC) and vaccinia H-1-related phosphatase (VHR). mdpi.comnih.gov A 3-alkylpyridinium compound from the sponge Amphimedon chloros was found to inhibit the West Nile Virus NS3 protease in biochemical assays. mdpi.com
| Assay Type | Target/Cell Line | Example Cyclostellettamine Derivative(s) | Observed Activity | References |
| Antimicrobial | Staphylococcus aureus (antibiotic-resistant strains) | Cyclostellettamine C | Strong activity against some ORSA strains. | researchgate.net |
| Antimicrobial | Pseudomonas aeruginosa | Cyclostellettamine C | Most active against tested strains. | researchgate.net |
| Antimycobacterial | Mycobacterium tuberculosis H37Rv | Cyclostellettamines A-F and synthetic derivatives | Varied activity, dependent on alkyl-chain size. | researchgate.net |
| Antifungal | Candida albicans | Cyclostellettamine B | Most active against C. albicans. | researchgate.net |
| Cytotoxicity | A549 (Human Lung Cancer) | Novel derivatives from Haliclona sp. | Moderate cytotoxicity. | mdpi.com |
| Cytotoxicity | P-388 (Mouse Leukemia) | Haliclocyclamine derivatives | Significant cytotoxicity (IC₅₀ ≤ 0.1 µg/mL). | nih.gov |
| Enzyme Inhibition | Vaccinia H-1-related phosphatase (VHR) | Cyclostellettamine F, Haliclocyclamine C | Inhibitory activity. | nih.gov |
| Enzyme Inhibition | West Nile Virus NS3 Protease | 3-alkylpyridinium from Amphimedon chloros | 80-90% inhibition at 75 µg/mL. | mdpi.com |
Computational Chemistry and Molecular Modeling for Target Interaction Analysis
Computational chemistry and molecular modeling are powerful tools for understanding how a molecule like a this compound might interact with a biological target, such as an enzyme or a receptor. nih.govopenaccessjournals.com These methods use computer simulations to predict the binding mode and affinity between a ligand (the drug candidate) and its target protein. nih.govfmhr.org
Key techniques include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.govnih.gov For cyclostellettamine research, docking could be used to screen a library of derivatives against the three-dimensional structure of a known protein target (e.g., histone deacetylase or a viral protease) to prioritize which compounds to synthesize and test in the lab. mdpi.commdpi.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.govnih.gov
Quantum Mechanics Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules, such as their HOMO/LUMO energy levels. researchgate.net This was applied to the study of aminopentadienal derivatives, which are biosynthetic precursors to cyclostellettamines, to understand their reactivity and how they cyclize to form the characteristic pyridinium rings. researchgate.net
While detailed molecular modeling studies on cyclostellettamine-protein interactions are not yet widely published, the methodologies are well-established in drug discovery. fmhr.orgresearchgate.net They are crucial for rational drug design, helping to explain structure-activity relationships (SAR) and guiding the synthesis of new derivatives with improved potency. nih.gov
Gene Expression and Proteomic Analysis in Mechanistic Studies
Once a this compound shows promising activity in an in vitro assay, researchers seek to understand its mechanism of action. Gene expression and proteomic analyses are critical technologies for this purpose, providing a global view of how a cell responds to the compound. nih.govmdpi.com
Gene Expression Analysis (Transcriptomics): This involves measuring the activity of thousands of genes simultaneously to see which are turned on or off by the compound. mdpi.com For example, if a this compound is cytotoxic to cancer cells, researchers could treat the cells with the compound and use techniques like RNA-sequencing to identify differentially expressed genes. mdpi.com This could reveal that the compound activates pathways related to programmed cell death (apoptosis) or inhibits pathways involved in cell proliferation. nih.govnih.gov
Proteomic Analysis: Proteomics is the large-scale study of proteins. nih.govnih.gov Using mass spectrometry-based techniques, scientists can compare the entire protein content (the proteome) of cells before and after treatment with a this compound. mdpi.com An increase or decrease in the abundance of specific proteins can point directly to the cellular machinery affected by the compound. nih.govmdpi.com For instance, a proteomic analysis of cancer cells treated with a bioactive compound could reveal changes in mitochondrial proteins or enzymes involved in metabolism, providing clues to its mechanism. nih.govmdpi.com
Although specific transcriptomic or proteomic studies focused on the mechanistic evaluation of cyclostellettamine derivatives are not extensively documented, these methodologies are the logical next step after initial activity screening. nih.govdntb.gov.uauni-bremen.de They are essential for moving from a "hit" compound to a "lead" candidate by providing a deep understanding of its biological effects at the molecular level. mdpi.comnih.gov
Prospective Research Avenues for Cyclostellettamine Derivatives
Exploration of Undiscovered Marine Sources for Novel Derivatives
The marine biome is a vast and largely untapped reservoir of chemical diversity, offering immense potential for the discovery of new bioactive compounds. mdpi.com Marine sponges (Porifera), in particular, have proven to be a prolific source of unique and biologically active secondary metabolites, including a wide array of alkaloids. nih.gov The identification of cytotoxic alkaloids from marine organisms is a critical endeavor, as traditional and ethnopharmacological knowledge is often lacking for these sources. nih.gov
Future bioprospecting efforts will likely focus on several key areas:
Geographically Diverse and Extreme Environments: Exploring previously un- or under-sampled marine habitats, such as deep-sea trenches, hydrothermal vents, and polar regions, may lead to the discovery of organisms that produce entirely new cyclostellettamine scaffolds.
Marine Microorganisms: Organisms like fungi, bacteria, and cyanobacteria, including those living symbiotically with sponges, are known producers of potent secondary metabolites. mdpi.comnih.gov Culturing these microorganisms could provide a sustainable source of novel derivatives.
Other Marine Invertebrates: While sponges are a primary source, other marine invertebrates such as ascidians, bryozoans, and cnidarians are also known to produce unique alkaloids and warrant further investigation as potential sources of new cyclostellettamines. mdpi.comnih.gov
This continued exploration is vital for expanding the known chemical space of cyclostellettamine alkaloids, providing new templates for drug development.
| Potential Marine Source | Organism Type | Relevance to Alkaloid Discovery |
| Sponges | Invertebrate | Historically a rich source of novel, structurally complex alkaloids with significant bioactivity. nih.gov |
| Ascidians | Invertebrate | Known to produce a variety of nitrogenous compounds, including alkaloids with cytotoxic properties. researchgate.net |
| Marine-derived Fungi | Microorganism | Represent a promising and sustainable source of novel bioactive agents, including alkaloids. nih.gov |
| Marine Bacteria | Microorganism | Symbiotic and free-living marine bacteria are capable of producing novel pharmacologically active molecules. nih.gov |
Rational Design and Synthesis of Potent and Selective Analogs
While the discovery of natural products is essential, the rational design and chemical synthesis of analogs offer a pathway to optimize the therapeutic properties of parent compounds like cyclostellettamines. rsc.org This approach allows for the systematic modification of the chemical structure to enhance potency, improve selectivity, and refine pharmacokinetic profiles.
The process of rational design typically involves a multi-step, computationally assisted workflow:
Parent Structure Analysis: Identification of the core scaffold and key functional groups of a known cyclostellettamine derivative responsible for its biological activity.
Computational Modeling: Using computer-aided drug design (CADD) to simulate interactions between potential analogs and a biological target. This helps in predicting which structural modifications might enhance binding affinity and selectivity. nih.gov
Chemical Synthesis: Employing advanced organic synthesis techniques to create the designed analogs. mdpi.commdpi.com The synthesis of complex natural product analogs can be challenging but offers access to compounds that are not available from natural sources. mdpi.comresearchgate.net
Biological Evaluation: Screening the newly synthesized analogs for their activity and selectivity against specific targets to validate the design principles.
This iterative cycle of design, synthesis, and testing can lead to the development of highly potent and selective drug candidates derived from the natural cyclostellettamine template. rsc.org
| Step in Rational Design | Description | Objective |
| 1. Target Identification | Identify the biological target (e.g., enzyme, receptor) of the parent compound. | To understand the mechanism of action. |
| 2. Structure-Activity Relationship (SAR) Studies | Analyze how changes in the chemical structure affect biological activity. | To identify the key pharmacophore. nih.gov |
| 3. In Silico Design | Use computational tools to design new analogs with predicted improved properties. rsc.org | To prioritize synthetic targets and reduce unnecessary experiments. |
| 4. Chemical Synthesis | Synthesize the designed analogs in the laboratory. mdpi.com | To produce novel compounds for biological testing. |
| 5. In Vitro & In Vivo Testing | Evaluate the biological activity of the new analogs. | To confirm potency, selectivity, and therapeutic potential. |
Deeper Elucidation of Molecular Targets and Pathways
A fundamental aspect of developing cyclostellettamine derivatives for therapeutic use is to precisely identify their molecular targets and the biological pathways they modulate. nih.gov Understanding the mechanism of action at a molecular level is crucial for predicting efficacy, identifying potential side effects, and discovering new therapeutic applications.
Modern methodologies can be employed to achieve this:
Network Pharmacology: This computational approach analyzes the complex interactions between a drug and multiple targets within a biological system, helping to identify primary targets and off-target effects. nih.gov
Molecular Docking: A computational simulation method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It can help identify the specific binding site of a this compound on its protein target.
Chemoproteomics: This technique uses chemical probes based on the parent molecule to identify protein-small molecule interactions on a proteome-wide scale, effectively "fishing" for the molecular targets in a complex biological sample. nsf.gov
By identifying the specific proteins, enzymes, or signaling pathways affected by these compounds, researchers can better understand their therapeutic potential and accelerate their development as targeted agents. nih.gov
Development of Cyclostellettamine Derivatives as Chemical Probes for Biological Systems
Beyond their direct therapeutic potential, cyclostellettamine derivatives can be developed into valuable research tools known as chemical probes. sci-hub.secaymanchem.com A chemical probe is a small molecule designed to selectively bind and modulate a specific protein or pathway, allowing researchers to study its function within a complex biological system. nsf.govsci-hub.se
To function as a probe, a cyclostellettamine analog is typically modified to include specific functionalities:
A Reporter Tag: A fluorescent molecule or other detectable label is attached to the derivative. This allows researchers to visualize the probe's location within living cells or tissues, providing insights into where the compound acts. sci-hub.se
An Affinity Tag: A group like biotin (B1667282) can be added, enabling the isolation of the probe's molecular target from cell lysates for identification via techniques like mass spectrometry.
A Photoaffinity Label: A photoreactive group can be incorporated to allow for covalent cross-linking of the probe to its target protein upon exposure to UV light, permanently linking the derivative to its binding partner for easier identification. nsf.gov
These specialized chemical probes are powerful tools for target identification and validation, helping to untangle complex biological processes and elucidate the precise mechanisms of action for this class of marine alkaloids. caymanchem.comscilit.com
| Probe Modification | Function | Application Example |
| Fluorescent Tag | Allows for visualization of the molecule's distribution in cells or tissues. | Using fluorescence microscopy to see if a this compound localizes to the nucleus or mitochondria. sci-hub.se |
| Affinity Tag (e.g., Biotin) | Enables the purification of the target protein to which the probe binds. | Pull-down assays followed by mass spectrometry to identify the specific protein target. nsf.gov |
| Photo-reactive Group | Forms a permanent covalent bond with the target protein upon UV irradiation. | Irreversibly labeling the binding site of the target protein for subsequent analysis. nsf.gov |
Investigation of Synergistic Effects with other Bioactive Compounds
Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov Investigating the synergistic potential of cyclostellettamine derivatives with other bioactive compounds, including established therapeutic agents, is a promising research avenue. mdpi.com
Potential synergistic interactions could manifest in several ways:
Pharmacokinetic Synergy: One compound could alter the absorption, distribution, metabolism, or excretion of the this compound, increasing its bioavailability and efficacy. nih.govgenesispub.org For instance, a compound might inhibit an enzyme that would normally metabolize and inactivate the derivative.
Overcoming Drug Resistance: In cancer therapy, cyclostellettamine derivatives could potentially be combined with conventional chemotherapeutic drugs to overcome resistance mechanisms in cancer cells. nih.gov
By exploring these combinations, it may be possible to achieve greater therapeutic outcomes, potentially at lower concentrations of each agent, which could also reduce dose-related toxicity. researchgate.net
| Type of Synergy | Mechanism of Action | Potential Outcome |
| Pharmacodynamic | The compounds act on different molecular targets within the same or complementary pathways. nih.govgenesispub.org | Enhanced therapeutic effect (e.g., increased cancer cell death). |
| Pharmacokinetic | One compound improves the bioavailability or lifespan of the other. mdpi.comnih.gov | Increased efficacy at a given dose. |
| Resistance Modulation | One compound inhibits a mechanism that confers resistance to the other drug. nih.gov | Restores the effectiveness of a conventional drug against resistant cells. |
Q & A
Q. What synthetic routes are commonly employed for cyclostellettamine derivatives, and how are reaction conditions optimized?
Cyclostellettamine derivatives are synthesized via Zincke reactions using 3-(ω-aminoalkyl)pyridines as precursors, followed by cyclization. Key steps include halogenation (e.g., bromination/iodination) to form pyridinium salts and subsequent reduction with agents like NaBH₄. For example, haliclamine D (yield: 32%) and cyclostellettamine Q were synthesized through NaBH₄-mediated reduction and purified via HPLC . Optimization involves controlling stoichiometry, solvent polarity (e.g., CH₂Cl₂/MeOH mixtures), and temperature to minimize side reactions. Reaction progress is monitored using TLC (Rf values) and NMR .
Q. Which spectroscopic and chromatographic methods are critical for structural elucidation of cyclostellettamine derivatives?
Structural characterization relies on:
- NMR : ¹H/¹³C-NMR identifies alkyl chain lengths, pyridinium moieties, and stereochemistry (e.g., δ 1.18–1.50 ppm for methylene groups) .
- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., [M+H]⁺ ions at m/z 457.4508 for haliclamine D) .
- LC-ESI-MS : Differentiates co-eluting compounds via exact mass and fragmentation patterns (e.g., cyclostellettamine C [M]²⁺ at m/z 260 vs. haliclocyclin C [M]⁺ at m/z 260) .
- IR : Detects functional groups (e.g., ν~1672 cm⁻¹ for carbonyls) .
Q. What are the defining structural features of cyclostellettamine derivatives?
These macrocyclic alkaloids feature two pyridinium or tetrahydropyridine (THP) moieties connected by alkyl chains of varying lengths (e.g., 9–14 methylene groups). Substituents like hydroxyl groups or double bonds modulate bioactivity. For example, cyclostellettamine G (C33H54N₂⁺) has CF₃COO⁻ counterions and m/n values defining chain connectivity .
Advanced Research Questions
Q. How do alkyl chain length and double bonds influence antimicrobial activity in cyclostellettamine derivatives?
- Chain Length : Shorter alkyl bridges (e.g., cyclostellettamine C, C4) enhance antimycobacterial activity against M. tuberculosis H37Rv, likely due to improved membrane penetration and disruption of lipid bilayers . Conversely, longer chains (e.g., compound 6, C5) show reduced efficacy .
- Double Bonds : Unsaturated derivatives (e.g., dehydrocyclostellettamines D/E) exhibit altered bioactivity profiles. For instance, the position of double bonds affects interactions with S. aureus membranes, as seen in Gram-positive bacterial assays . Mechanistic studies suggest cationic pyridinium groups electrostatically bind microbial membranes, while lipophilic chains induce lipid disordering and ion flux .
Q. What analytical challenges arise in differentiating cyclostellettamine derivatives using mass spectrometry?
- Co-elution : Overlapping chromatographic peaks (e.g., cyclostellettamine C and haliclocyclin C) complicate identification. LC-ESI-MS with high mass accuracy (<5 ppm error) resolves superimposable ions (e.g., [M]⁺ vs. [M]²⁺) .
- Low Abundance : MALDI-MS detects trace derivatives (e.g., cyclostellettamine R) but lacks chromatographic separation, requiring complementary LC-MS workflows .
- Fragmentation Patterns : HRMS/MS distinguishes isomers via diagnostic fragments (e.g., m/z 208.2118 for 9-methylene chains in compound 1) .
Q. What biogenetic hypotheses explain the biosynthesis of cyclostellettamine derivatives in marine sponges?
A proposed pathway involves condensation of malondialdehyde and aminodialdehydes (derived from fatty acid metabolism) to form aminopentadienal intermediates. These undergo cyclization via Zincke-like reactions to generate macrocycles. Synthetic studies support this hypothesis, as 3-(ω-aminoalkyl)pyridines cyclize selectively into dimers (e.g., cyclostellettamine B) or oligomers under controlled pH and temperature .
Q. How can synthetic strategies be tailored to produce novel cyclostellettamine derivatives with enhanced bioactivity?
- Side-Chain Modification : Introducing hydroxyl groups (e.g., haliclamine I) via NaBH₄ reduction improves solubility and membrane interaction .
- Heterocyclic Variants : Replacing pyridinium with THP moieties alters charge distribution, as seen in viscosamine derivatives .
- Cross-Coupling : Palladium-catalyzed reactions enable insertion of bioorthogonal handles (e.g., alkynes) for targeted drug delivery .
Methodological Recommendations
- SAR Studies : Use molecular docking to correlate alkyl chain length with binding affinity for microbial targets .
- Chromatography : Employ UPLC with charged surface hybrid (CSH) columns to resolve co-eluting 3-APAs .
- Synthesis : Optimize Zincke reaction conditions (e.g., excess NH₄OAc) to favor macrocycle formation over linear oligomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
